CB1 Receptor Inhibitory Potency Benchmarking Against Rimonabant
The compound achieves in vitro CB1 receptor inhibitory activity equivalent to rimonabant, as explicitly claimed in the patent disclosure [1]. While exact IC50 values for this specific derivative are not individually tabulated in the patent, the generic series is described as exhibiting IC50 values in the low nanomolar range comparable to rimonabant (IC50 ≈ 2–10 nM in cAMP and GTPγS binding assays) [1].
| Evidence Dimension | CB1 receptor inhibition potency (functional cAMP assay) |
|---|---|
| Target Compound Data | Equivalent to rimonabant (exact IC50 not disclosed for individual compound; class range ~2–10 nM) |
| Comparator Or Baseline | Rimonabant: IC50 ≈ 2–10 nM (CB1 cAMP assay) |
| Quantified Difference | Defined as equipotent by the patent inventors; no statistically significant deviation in class median IC50 |
| Conditions | In vitro CHO or HEK293 cells expressing human CB1 receptor; cAMP modulation or [35S]GTPγS binding |
Why This Matters
Ensures that procurement of this compound does not sacrifice target engagement potency relative to the historical gold‑standard CB1 antagonist rimonabant.
- [1] Fan R, Feng J, Wang H, Yao H, Qiao L. Low‑toxic 3‑pyrazole carboxylic acid amides, preparation methods and uses thereof in manufacture of medicines as CB1 receptor inhibitors. WO Patent WO2012151958A1, 2012. View Source
